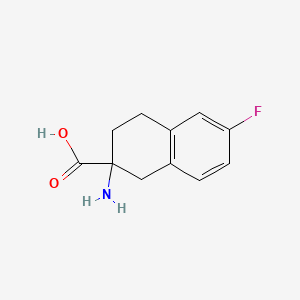

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS No.: 885274-22-6

Cat. No.: VC2551044

Molecular Formula: C11H12FNO2

Molecular Weight: 209.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885274-22-6 |

|---|---|

| Molecular Formula | C11H12FNO2 |

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | 2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H12FNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) |

| Standard InChI Key | MENMVEFYDKWEDO-UHFFFAOYSA-N |

| SMILES | C1CC(CC2=C1C=C(C=C2)F)(C(=O)O)N |

| Canonical SMILES | C1CC(CC2=C1C=C(C=C2)F)(C(=O)O)N |

Introduction

Chemical Properties and Structural Characteristics

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is identified by CAS number 885274-22-6. The compound possesses distinctive chemical properties that make it useful for various scientific applications. Its molecular structure contains several key functional groups that contribute to its reactivity and biological interactions.

Basic Chemical Data

The fundamental chemical properties of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 885274-22-6 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Purity (Commercial) | ≥96% |

| MDL Number | MFCD04114923 |

The compound features a tetrahydronaphthalene backbone with specific functional groups positioned at strategic locations . The amino group at position 2 contributes to the compound's ability to engage in hydrogen bonding and other non-covalent interactions, while the fluorine atom at position 6 enhances the compound's metabolic stability and affects its lipophilicity.

Structural Characteristics

The structure of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid consists of a partially saturated naphthalene ring system with a fluorine substituent. The compound contains an amino group and a carboxylic acid functional group at position 2, creating a chiral center at this position. This stereochemistry is significant for its biological activity, as different stereoisomers may exhibit varied pharmacological effects when interacting with biological targets.

The presence of both basic (amino) and acidic (carboxylic acid) functional groups within the same molecule creates an amphoteric compound capable of existing in various protonation states depending on pH. This characteristic influences its solubility profile across different physiological environments and affects its interactions with biological targets .

Applications in Scientific Research and Development

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid demonstrates versatility across multiple scientific disciplines, making it a valuable compound for various research applications. Its unique structural features enable specific interactions with biological systems, particularly in neuroscience and pharmaceutical development.

Pharmaceutical Development

In pharmaceutical research, 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure contributes to the development of novel anti-inflammatory and analgesic drugs. The presence of the fluorine atom is particularly significant as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates. Additionally, the amino group provides a site for further functionalization, allowing medicinal chemists to explore structure-activity relationships in drug development programs.

The compound's potential contributions to pharmaceutical development include:

-

Serving as a scaffold for novel drug candidates

-

Providing structural elements that enhance pharmacokinetic properties

-

Offering functionality that enables specific biological interactions

Neuroscience Research

One of the most significant applications of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid lies in neuroscience research. The compound's structure enables interactions with neurotransmitter systems, providing valuable tools for studying neurological disorders and developing potential treatments. Its ability to modulate neurotransmitter activity offers insights into brain function and the development of therapeutic agents for various neurological conditions.

Researchers utilize this compound to:

-

Investigate neurotransmitter receptor interactions

-

Study neurological pathways and signaling mechanisms

-

Develop models for understanding neurological disorders

-

Explore potential treatments for conditions affecting the central nervous system

Analytical Chemistry Applications

In analytical chemistry, 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a reference standard in chromatography. This application is crucial for the accurate identification and quantification of similar compounds in complex mixtures. The compound's well-defined structure and properties make it valuable for quality control processes in pharmaceutical and chemical industries, where precise analysis of complex samples is essential.

Material Science Contributions

The compound's unique structural properties make it suitable for applications in material science, particularly in the development of polymers with enhanced thermal and mechanical stability. Incorporating 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid into polymer structures can improve their performance characteristics for various applications. The fluorine-containing aromatic structure can contribute to materials with enhanced resistance to degradation and improved physical properties.

Related Compounds and Derivatives

Several related compounds share structural similarities with 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, forming a family of tetrahydronaphthalene derivatives with various modifications and functional group arrangements.

Methyl Ester Derivative

The methyl ester of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 885274-16-8, Molecular Formula: C₁₂H₁₄FNO₂, Molecular Weight: 223.24 g/mol) represents an important derivative . This ester form may offer advantages in terms of lipophilicity and membrane permeability compared to the parent carboxylic acid. Such modifications are common strategies in medicinal chemistry to improve drug-like properties of bioactive molecules.

| Quantity | Price (EUR) |

|---|---|

| 250 mg | €1,959.00 |

| 1 g | €5,246.00 |

These prices for the related methyl ester compound suggest that 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is likely a specialty research chemical with corresponding premium pricing .

Current Research Trends and Future Perspectives

Research involving 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid continues to evolve, with emerging applications in various scientific disciplines. The compound's unique structural features make it valuable for ongoing investigations in drug discovery, neuroscience, and materials science.

Emerging Applications

Recent research trends suggest expanding applications for 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and related compounds. These include potential uses in targeted drug delivery systems, development of molecular probes for studying biological pathways, and incorporation into advanced materials with specialized properties.

Structure-Activity Relationship Studies

The compound's well-defined structure provides a foundation for structure-activity relationship studies, helping researchers understand how specific structural features contribute to biological activity. Such investigations are essential for rational drug design and the development of more effective therapeutic agents for various conditions, particularly those affecting the central nervous system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume